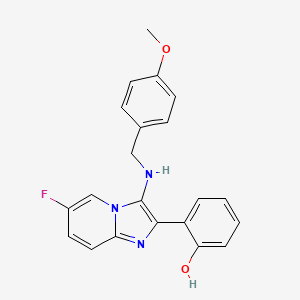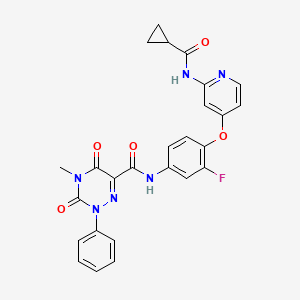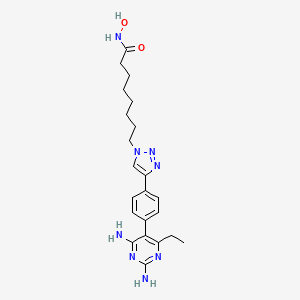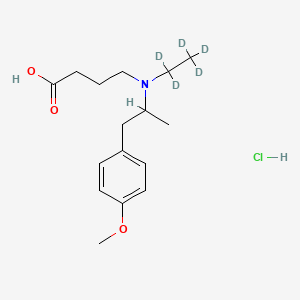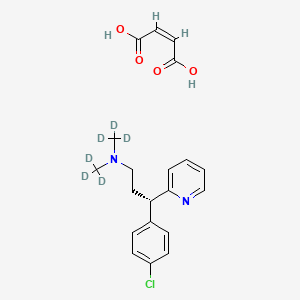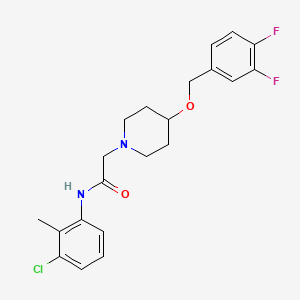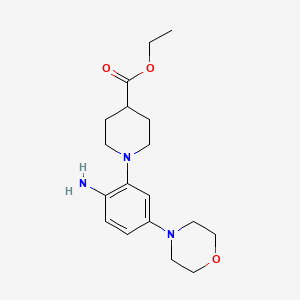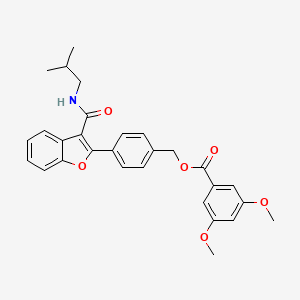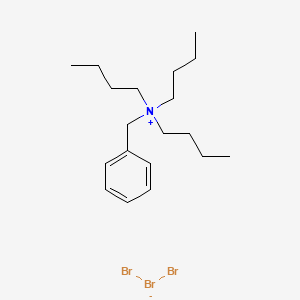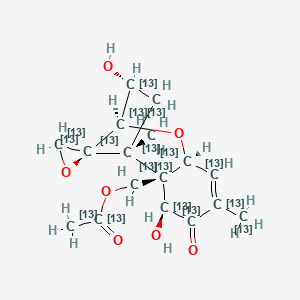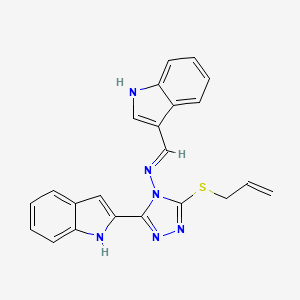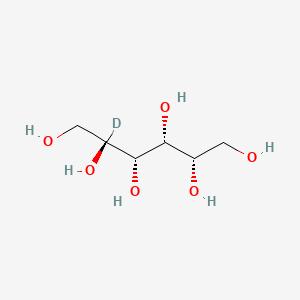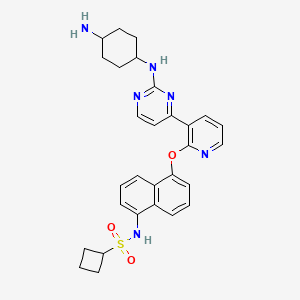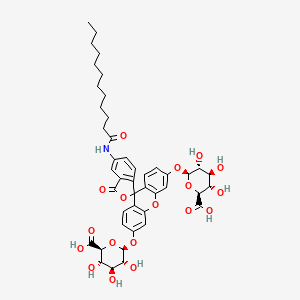
C12FDGlcU
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is primarily used in scientific research for detecting beta-glucuronidase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C12FDGlcU involves multiple steps, starting with the preparation of the core fluorescein structure, followed by the attachment of the glucuronic acid moiety and the dodecanoylamino group. The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
C12FDGlcU undergoes hydrolysis when exposed to beta-glucuronidase, resulting in the cleavage of the glucuronic acid moiety and the release of a fluorescent signal. This reaction is highly specific and occurs under mild conditions, making it suitable for various biological assays .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-glucuronidase and a suitable buffer system to maintain the pH. The reaction can be monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 495 nm and 518 nm, respectively .
Major Products
The major product of the hydrolysis reaction is fluorescein, which exhibits strong fluorescence and can be easily detected using standard laboratory equipment .
Aplicaciones Científicas De Investigación
C12FDGlcU is widely used in scientific research for detecting beta-glucuronidase activity in various biological samples. Its applications include:
Chemistry: Used as a probe for studying enzyme kinetics and inhibitor screening
Biology: Employed in cell biology to monitor beta-glucuronidase expression and activity in live cells
Medicine: Utilized in diagnostic assays for detecting beta-glucuronidase activity in clinical samples
Industry: Applied in quality control processes for enzyme production and activity testing
Mecanismo De Acción
C12FDGlcU exerts its effects through enzymatic hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety, resulting in the release of fluorescein, which emits a fluorescent signal. This mechanism allows for the sensitive and specific detection of beta-glucuronidase activity in various biological samples .
Comparación Con Compuestos Similares
C12FDGlcU is a lipophilic analog of fluorescein di-beta-D-glucuronic acid. Similar compounds include:
Fluorescein di-beta-D-glucuronic acid: A hydrophilic analog used for similar applications but with different solubility properties
4-Methylumbelliferyl-beta-D-glucuronide: Another fluorogenic substrate for beta-glucuronidase with different fluorescence properties
This compound is unique due to its lipophilic nature, which allows it to penetrate cell membranes more effectively, making it suitable for intracellular studies .
Propiedades
Fórmula molecular |
C44H51NO18 |
|---|---|
Peso molecular |
881.9 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-(dodecanoylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C44H51NO18/c1-2-3-4-5-6-7-8-9-10-11-30(46)45-21-12-15-25-24(18-21)41(57)63-44(25)26-16-13-22(58-42-35(51)31(47)33(49)37(61-42)39(53)54)19-28(26)60-29-20-23(14-17-27(29)44)59-43-36(52)32(48)34(50)38(62-43)40(55)56/h12-20,31-38,42-43,47-52H,2-11H2,1H3,(H,45,46)(H,53,54)(H,55,56)/t31-,32-,33-,34-,35+,36+,37-,38-,42+,43+/m0/s1 |
Clave InChI |
BCUYISQZSHBHEJ-ASDHSWNRSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)OC2=O |
SMILES canónico |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


